1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide
Description
Historical Context of Methanesulfonyl-Piperidine-4-Carboxamide Compounds
Piperidine-4-carboxamide derivatives have long been recognized for their structural versatility in medicinal chemistry. The piperidine ring, a six-membered heterocyclic amine, provides a rigid scaffold that facilitates interactions with biological targets while allowing functional group modifications to optimize pharmacokinetic properties. Methanesulfonyl (mesyl) groups were first introduced into piperidine-4-carboxamide frameworks in the late 20th century to enhance metabolic stability and modulate electronic properties. Early studies demonstrated that the mesyl group’s strong electron-withdrawing nature improved binding affinity to enzymes and receptors by stabilizing key hydrogen-bonding interactions. For example, the addition of a methanesulfonyl moiety to 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives increased anti-acetylcholinesterase (AChE) activity by 18,000-fold compared to non-sulfonylated analogs. This breakthrough highlighted the mesyl group’s role in enhancing target selectivity, particularly in central nervous system (CNS) targets where piperidine derivatives are often deployed.
The strategic placement of methanesulfonyl groups at the piperidine nitrogen or adjacent carboxamide positions became a focal point for structure-activity relationship (SAR) studies. Computational modeling in the 2010s revealed that mesyl groups engage in hydrophobic interactions with residues such as leucine-881 and methionine-953 in ion channels like TRPA1, contributing to allosteric modulation. These findings underscored the dual role of methanesulfonyl moieties: improving solubility through polarity while anchoring compounds in hydrophobic binding pockets.
Evolution of Benzamide-Conjugated Piperidine Derivatives
Benzamide conjugation to piperidine-4-carboxamides emerged as a strategy to exploit aromatic stacking interactions and expand pharmacological profiles. Early work on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines demonstrated that para-substituted benzamides with bulky groups (e.g., benzylsulfonyl) dramatically enhanced AChE inhibition. Subsequent innovations incorporated methoxy groups into the benzamide ring to fine-tune electron density and steric bulk. For instance, 2-methoxybenzamido derivatives showed improved blood-brain barrier penetration due to reduced polarity, making them candidates for CNS-targeted therapies.
The integration of benzamide and piperidine-4-carboxamide motifs reached a milestone with the discovery of TRPA1 modulators. Piperidine carboxamides bearing fluorobenzyl and chlorobenzyl groups exhibited nanomolar potency by engaging a hydrophobic cleft formed by transmembrane helices S5 and S6 of TRPA1. Stereochemical considerations further refined activity; (R)-enantiomers of piperidine carboxamides showed 10–100-fold greater potency than their (S)-counterparts due to optimal alignment with residues like threonine-874. These advances laid the groundwork for hybrid structures like 1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide, which combines mesyl, benzamido, and methoxy groups into a single scaffold.
Academic Research Significance of this compound
This compound represents a convergence of three pharmacophoric elements:
- Piperidine-4-carboxamide core : Provides structural rigidity and facilitates hydrogen bonding via the carboxamide group.
- Methanesulfonyl group : Enhances metabolic stability and engages in sulfur-π interactions with aromatic residues (e.g., phenylalanine-909).
- 2-Methoxybenzamido-phenyl moiety : Optimizes lipophilicity for membrane penetration while allowing π-stacking with tyrosine or tryptophan residues.
Recent studies have prioritized such hybrids for their potential as multi-target ligands. Molecular docking analyses suggest that the methoxy group in the benzamido ring interacts with polar residues (e.g., asparagine-954) in TRPA1’s open state, stabilizing the channel’s active conformation. Additionally, the mesyl group’s electron-withdrawing effects may mitigate oxidative metabolism at the piperidine nitrogen, extending half-life in vivo.
Research Objectives and Knowledge Gaps in Current Literature
Despite progress, critical questions remain unresolved:
- Stereochemical Optimization : The impact of piperidine ring stereochemistry on target selectivity (e.g., TRPA1 vs. AChE) is poorly characterized. Preliminary data indicate that (R)-configured piperidines favor TRPA1 modulation, while (S)-isomers may preferentially inhibit AChE.
- Metabolic Fate : The role of hepatic sulfotransferases in cleaving the methanesulfonyl group requires investigation. Comparative studies with non-sulfonylated analogs could clarify metabolic pathways.
- Off-Target Profiling : While mesyl-piperidine derivatives show high selectivity for TRPA1 over BuChE, their interactions with other sulfonyl-sensitive targets (e.g., carbonic anhydrase) are unexplored.
The table below summarizes key structural features and their hypothesized roles:
Properties
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-29-19-10-6-3-7-16(19)21(26)23-18-9-5-4-8-17(18)22-20(25)15-11-13-24(14-12-15)30(2,27)28/h3-10,15H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDWZQBYZATON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among piperidine-carboxamide derivatives include:
- Sulfonyl Group Modifications :
- 1-(4-Methylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide (): Incorporates a toluenesulfonyl group and phenethylamide. The bulkier aryl sulfonyl group may reduce solubility compared to the methanesulfonyl group in the target compound .
- N-Methyl-1-(2-phenylethenesulfonyl)-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide (): Features a vinyl sulfonyl group, which could enhance electrophilic reactivity but decrease metabolic stability .
- 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (): Para-substituted benzylsulfonyl groups enhance anti-acetylcholinesterase (AChE) activity (IC₅₀ = 0.56 nM), suggesting that bulkier sulfonyl-aromatic hybrids improve target binding .
Key Observations :
- Methoxy vs. Halogen Substituents : The methoxy group in the target compound may improve solubility compared to chloro or trifluoromethyl groups in anti-HCV analogs () but could reduce lipophilicity and membrane permeability .
Research Implications and Limitations
- Structural Optimization : Introducing bulkier substituents (e.g., benzylsulfonyl in ) could enhance potency but requires balancing with solubility and toxicity profiles .
Biological Activity
1-Methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure, characterized by a piperidine core and various functional groups, suggests possible applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The compound's chemical formula is C18H22N2O4S, indicating the presence of a methanesulfonyl group, a piperidine ring, and an amide linkage. The presence of the methoxybenzamido moiety potentially contributes to its biological activity by enhancing solubility and interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds often exhibit antiviral properties. For instance, studies on related piperidine derivatives have shown significant activity against viruses such as HIV-1 and HSV-1. The mechanism of action typically involves interference with viral replication processes, which may also be applicable to this compound.
Table 1: Antiviral Activity of Related Piperidine Derivatives
Antibacterial Activity
Preliminary studies suggest that this compound may also possess antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been recorded, indicating potential effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity (MIC Values)
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | >100 |
| Aspergillus niger | >100 |
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific viral proteins or enzymes involved in replication processes, similar to other piperidine derivatives that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
